2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c1-12-21-17(22-27-12)16-15-9-3-2-6-10-23(15)19(26)24(18(16)25)11-13-7-4-5-8-14(13)20/h4-5,7-8H,2-3,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFNFQGAPIUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione , with CAS number 1775360-47-8 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C19H19ClN4O3
- Molecular Weight : 386.8 g/mol
- Structure : The compound features a complex structure with a chlorobenzyl group and an oxadiazole moiety, which are known to influence biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related study on 1,2,4-oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compounds exhibited IC50 values in the sub-micromolar range against leukemia and breast cancer cell lines (e.g., MCF-7) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.12 | Induces apoptosis via p53 activation |
| Compound B | U-937 | 0.75 | Inhibits cell proliferation |
| 2-Chlorobenzyl Compound | MCF-7 | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects is hypothesized to involve the induction of apoptosis through the activation of key apoptotic pathways. Specifically, flow cytometry analyses have shown that related oxadiazole compounds can increase the expression levels of p53 and activate caspase pathways in cancer cells .
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have been evaluated for other biological activities:
- Antimicrobial Activity : Some oxadiazole derivatives have shown promising antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Certain derivatives have been noted for their ability to modulate inflammatory responses.
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A comprehensive study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activities. The results indicated that modifications in the chemical structure significantly influenced potency and selectivity against different cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that oxadiazole derivatives exhibit reduced tumor growth rates compared to controls. These findings warrant further investigation into their therapeutic potential.
Q & A
Q. What if synthetic yields vary significantly across batches?
- Methodology :
- DoE (Design of Experiments) : Apply Taguchi methods to optimize critical parameters (e.g., solvent purity, catalyst age).
- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., incomplete alkylation intermediates).
- Reaction Monitoring : Implement in situ FTIR or Raman spectroscopy to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
